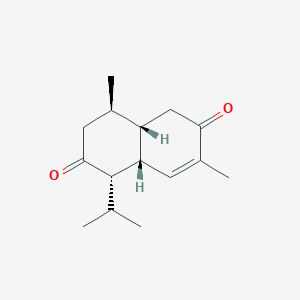

1-Boc-3-((二甲氨基)亚甲基)-4-氧代哌啶

描述

1-Boc-3-((Dimethylamino)methylene)-4-oxopiperidine is a compound that has gained attention in the field of organic chemistry due to its unique structure and potential applications in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related compounds often involves complex processes. For instance, a study by Fernández et al. (1992) on the synthesis of methyl 2,6-diaryl-1-methyl-4-oxopiperidine-3,5-dicarboxylates illustrates the complexity of synthesizing compounds with similar structures to 1-Boc-3-((Dimethylamino)methylene)-4-oxopiperidine (Fernández et al., 1992).

Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using techniques like X-ray diffraction, as demonstrated by Herberich et al. (1994) in their study on 3-Borolenes (Herberich, Spaniol, & Steffan, 1994).

Chemical Reactions and Properties

Chemical reactions involving similar compounds are complex and vary based on the substituents and conditions. For example, Wang et al. (2008) discussed the preparation of tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, highlighting the intricate reaction processes involved (Wang, Liu, Cao, & Wang, 2008).

科学研究应用

胺的叔丁氧羰基化

与 1-Boc-3-((二甲氨基)亚甲基)-4-氧代哌啶相关的化合物的初级应用之一是胺的叔丁氧羰基化(Boc 保护)。Boc 保护是肽合成的基本步骤,其中保护胺基以防止不必要的反应。水溶性试剂 4-二甲氨基-1-叔丁氧羰基吡啶鎓氯化物通过与水溶液中的氨基酸钠盐反应来展示这一应用,从而以良好的收率生成 BOC-氨基酸。这种方法对于肽合成非常重要,因为它允许在肽链中进行选择性反应 (Guibe-jampel & Wakselman, 1971).

受限肽的合成

受限肽是结构锁定在特定构象中的肽,这可以增强它们的稳定性和生物活性。2-氧代哌嗪衍生物已被设计为 γ-转角构象受限三肽的模拟物。合成途径涉及氰亚甲基氨基假肽的还原胺化,然后进行区域选择性内酰胺化。该方法已应用于合成四肽的类似物,展示了氧代哌嗪衍生物在合成受限肽中的多功能性 (Herrero et al., 2002).

亲核加成反应

已经研究了类似于 1-Boc-3-((二甲氨基)亚甲基)-4-氧代哌啶的化合物在亲核加成反应中的反应性。例如,已经对仲胺对 3,5-亚甲基-2,2,6,6-四甲基-4-氧代哌啶-1-氧基的亲核加成进行了定量分析。这些反应的动力学提供了对机理的见解,并可以指导新化合物的合成 (Malievskii et al., 1988).

立体选择性合成

哌啶衍生物(包括与氧杂环融合的哌啶衍生物)的立体选择性合成展示了 1-Boc-3-((二甲氨基)亚甲基)-4-氧代哌啶衍生物在创建具有明确立体化学的分子中的应用。该过程涉及形成叔丁基 4-氧代哌啶-1-羧酸二甲基腙,然后用 BuLi 处理并进一步反应以生成与氧杂环融合的 N-Boc 哌啶衍生物。这种立体选择性合成在药物化学中对于创建具有所需生物活性的化合物至关重要 (Moskalenko & Boev, 2014).

属性

IUPAC Name |

tert-butyl (3Z)-3-(dimethylaminomethylidene)-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-11(16)10(9-15)8-14(4)5/h8H,6-7,9H2,1-5H3/b10-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSMZDVTEOAHDL-NTMALXAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(=CN(C)C)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(=O)/C(=C\N(C)C)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 4-[(diethylaMino)Methyl]-, ethyl ester](/img/no-structure.png)

![Adenosine, N-[(3-methoxyphenyl)methyl]-](/img/structure/B1148704.png)

![12-Chlorobenzo[b]acridine](/img/structure/B1148707.png)

![Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[2-oxo-4-[[(phenylMethoxy)carbonyl]aMino]-1(2H)-pyriMidinyl]acetyl]-](/img/structure/B1148711.png)